Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a bicyclic scaffold with two ketone groups (2,5-dioxo), a phenyl substituent at position 1, and an ethyl ester group at position 2. The 7,7-dimethyl groups confer steric rigidity to the hexahydroquinoline core, influencing its conformational stability . This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, cyclic 1,3-diketones (e.g., dimedone), ethyl acetoacetate, and ammonium acetate, often catalyzed by acidic or nanomaterial-based systems .
Properties
CAS No. |
62370-71-2 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.391 |
IUPAC Name |
ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-4-25-19(24)15-10-14-16(11-20(2,3)12-17(14)22)21(18(15)23)13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
GMBCSPMZOCHMBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Multicomponent Hantzsch Reaction
The Hantzsch reaction remains the most widely employed strategy for synthesizing hexahydroquinoline derivatives, including the target compound. This one-pot condensation involves four components: dimedone (5,5-dimethylcyclohexane-1,3-dione), an aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (ethyl acetoacetate), and ammonium acetate. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization steps.
Catalytic Variations and Reaction Mechanisms
Zirconium Oxychloride (ZrOCl₂·8H₂O) Catalysis
ZrOCl₂·8H₂O acts as a Lewis acid catalyst, accelerating imine formation and cyclization. Under optimized conditions (83.75°C, 0.15 mol% catalyst loading), this method achieves 92% yield in 2 hours. The catalyst’s efficacy stems from its Brønsted acidity and ability to stabilize transition states through coordination with carbonyl groups.
Triton X-100 in Aqueous Micellar Media
Using 20 mol% Triton X-100 in water enables a surfactant-assisted pathway, where micelles solubilize hydrophobic reactants. This approach reduces reaction time to 1.5 hours with 97% yield at 80°C. The surfactant’s polyoxyethylene chains facilitate substrate orientation, enhancing collision frequency and regioselectivity.
Amino Acid Catalysis
L-Glutamine in ethanol mediates the reaction under reflux, yielding 85% product in 3 hours. The amino acid’s zwitterionic nature activates aldehydes via hydrogen bonding, while its carboxylate group deprotonates ammonium acetate, generating reactive ammonia.
Comparative Analysis of Catalytic Systems
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| ZrOCl₂·8H₂O | 83.75 | 2 | 92 | Reusable, low catalyst loading |
| Triton X-100 | 80 | 1.5 | 97 | Aqueous, facile work-up |
| L-Glutamine | 78 (reflux) | 3 | 85 | Biodegradable, non-toxic |
Solvent-Free and Green Synthesis
Solvent-Free Protocols
Eliminating solvents reduces environmental impact and simplifies purification. A mixture of dimedone (10 mmol), benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (12 mmol) reacts at 100°C for 1 hour under solvent-free conditions, yielding 89% product. The absence of solvent increases reactant concentration, accelerating kinetic rates.
Mechanistic Insights and Intermediate Characterization
Reaction Pathway
- Knoevenagel Condensation : Benzaldehyde and dimedone form an α,β-unsaturated diketone intermediate.
- Michael Addition : Ammonia (from ammonium acetate) attacks the β-position, generating an enamine.
- Cyclization : Intramolecular nucleophilic attack forms the tetracyclic framework.
- Esterification : Ethyl acetoacetate’s ester group incorporates into the final structure.
Scalability and Industrial Applications
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester functionality undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CID: 872009) .
This reaction is critical for generating intermediates used in further derivatization or pharmacological studies .
Michael Addition Reactions
The diketone system (2,5-dioxo groups) participates in Michael additions with nucleophiles such as malononitrile or dimedone, forming fused heterocycles. For example:
-
Reaction with malononitrile and dimedone in ethanol catalyzed by piperidine yields bis(tetrahydrochromene) derivatives .
Mechanistic studies indicate initial enolate formation at the diketone, followed by nucleophilic attack and cyclization .
Cyclization and Rearrangement
Under basic conditions, the compound undergoes cyclization with amines or thiols to form fused polyheterocycles. For example:
-
Reaction with 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile generates pyrazolo[1,5-a]pyrimidine derivatives via intermediates involving enamine formation and cyclization .
| Reagent | Conditions | Product Type | Biological Activity |
|---|---|---|---|
| 5-Amino-pyrazole derivatives | Ethanol, reflux | Pyrazolopyrimidines | Anticancer screening |
| Diethyl thiourea | KOtBu, DMF | Thienoquinolines | Not reported |
Functional Group Compatibility
-
Ketone Stability : The 2,5-dioxo groups resist reduction under mild conditions but may react with hydrazines to form hydrazones .
-
Aromatic Ring : The phenyl group at position 1 can undergo electrophilic substitution (e.g., nitration) under harsh conditions, though this is less explored in literature .
Scientific Research Applications
Medicinal Chemistry
Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promising potential in drug development due to its biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research has demonstrated its effectiveness in inhibiting cancer cell proliferation in various types of cancer cells including HeLa (cervical cancer) and HT-29 (colorectal cancer) cells .
Biological Research
The compound's interactions with biological targets have been explored using molecular docking techniques. Understanding how it binds to specific enzymes or receptors can elucidate its mechanism of action and support further therapeutic development. Its ability to modulate enzyme activity may lead to novel treatments for diseases .
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in synthetic chemistry for developing more complex molecules. Its unique chemical properties make it valuable in the production of new materials and chemical processes .
Case Studies
Several studies have documented the applications of this compound:
- Antiproliferative Studies : A study tested various derivatives of related compounds for their antiproliferative activity across multiple cancer cell lines. Results indicated that modifications to the quinoline structure could enhance anticancer efficacy .
- Mechanistic Studies : Research involving molecular docking has revealed insights into how this compound interacts with specific molecular targets. This information is crucial for understanding its therapeutic potential .
Mechanism of Action
The mechanism by which Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, quinoline derivatives can inhibit enzymes involved in microbial metabolism, leading to their antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent patterns on the hexahydroquinoline core and aromatic rings. Below is a comparative analysis:
Physicochemical and Crystallographic Properties
- Melting Points: Analogs with 7,7-dimethyl groups exhibit higher melting points (e.g., 251–252°C for 5a vs. 243–245°C for amino-substituted derivatives ), suggesting increased crystallinity due to steric rigidity.
- Crystal Structure: The hexahydroquinoline core in analogs adopts a sofa conformation, with N–H···O hydrogen bonds forming 1D chains (e.g., in Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-... ). The ethyl ester group often exhibits positional disorder, impacting packing efficiency .
Biological Activity
Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as EDDQ) is a complex organic compound with a quinoline core structure. Its unique molecular configuration and functional groups render it a subject of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EDDQ, including its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
EDDQ has the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol. The compound features a bicyclic structure characterized by two carbonyl groups adjacent to a carboxylate group and a phenyl ring. This structural arrangement contributes significantly to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 339.39 g/mol |
| CAS Number | 62370-71-2 |
| Chemical Structure | EDDQ Structure |
Biological Activities
Research indicates that EDDQ exhibits a range of biological activities:
1. Antimicrobial Activity
EDDQ has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Properties
In vitro studies have indicated that EDDQ possesses anticancer activity against several cancer cell lines. It appears to induce apoptosis (programmed cell death) through the activation of caspase pathways and the modulation of cell cycle regulators. The compound's ability to inhibit tumor growth in animal models has also been documented.
3. Antiviral Effects
Recent investigations suggest that EDDQ may exhibit antiviral properties, particularly against HIV and other viral pathogens. The compound's mechanism may involve inhibition of viral entry or replication within host cells.
4. Anti-inflammatory Activity
Preliminary studies have indicated that EDDQ can reduce inflammatory markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
The biological effects of EDDQ are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : EDDQ may inhibit enzymes involved in critical metabolic pathways within pathogens or cancer cells.
- Receptor Modulation : The compound can bind to receptors on cell membranes, altering signal transduction pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
EDDQ shares structural similarities with other quinoline derivatives known for their biological activities. A comparison highlights its unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2,5-dioxo-1-(4-chlorophenyl)-1,2,5,6,7,-hexahydroquinoline | Chlorophenyl group | Enhanced bioactivity due to halogen substitution |
| 7-Methylquinolinone | Simplified quinoline structure | Lacks carboxylic acid functionality |
| N-(2-chlorophenyl)-1-(4-chlorophenyl)-7-methylquinoline | Multiple halogenated phenyl groups | Increased lipophilicity may affect bioavailability |
Case Studies
Several case studies have been conducted to evaluate the efficacy of EDDQ:
- Anticancer Study : A study involving human breast cancer cells showed that treatment with EDDQ led to a significant reduction in cell viability compared to untreated controls.
- Antimicrobial Evaluation : In a clinical setting, EDDQ was tested against multidrug-resistant bacterial strains with promising results indicating its potential as an alternative treatment option.
- Inflammation Model : Animal models treated with EDDQ exhibited reduced levels of pro-inflammatory cytokines following induced inflammation.
Q & A
Q. What are common side products, and how can they be identified and minimized?
- Methodological Answer : Side products include uncyclized intermediates (e.g., Knoevenagel adducts) and over-oxidized quinoline derivatives. LC-MS and ¹³C NMR detect these impurities. Minimization strategies include stoichiometric control (excess ethyl acetoacetate) and low-temperature recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
